1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline chemical properties
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
This guide provides an in-depth analysis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of increasing interest to the scientific community. We will explore its structural characteristics, synthesis, spectroscopic signature, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's chemical properties.
Introduction: The Structural and Strategic Significance
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound featuring a tetrahydroquinoxaline core fused with a cyclopropyl group at the N-1 position.[1] The tetrahydroquinoxaline framework is a common motif in numerous bioactive molecules, making it an attractive starting point for the design and synthesis of novel therapeutic agents.[1] The uniqueness of this particular derivative lies in the incorporation of a cyclopropyl ring, a small, strained carbocycle that can confer distinct and advantageous physicochemical properties to a molecule.[1]
The fusion of these two structural elements presents both a synthetic challenge and a strategic opportunity.[1] In drug discovery, the cyclopropyl group is often employed to improve metabolic stability, enhance potency, increase brain permeability, and reduce plasma clearance by introducing conformational rigidity.[2][3] This guide will dissect the core chemical properties that make 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline a versatile building block for synthetic and pharmaceutical development.[1]
Molecular Profile and Physicochemical Properties
The fundamental properties of a molecule are dictated by its structure. The key identifiers and computed properties for 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂ | Smolecule[1] |
| Molecular Weight | 174.24 g/mol | Smolecule[1] |
| Calculated m/z | 174.1157 | Smolecule[1] |
| IUPAC Name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | PubChem[4] |
Synthesis: A Targeted Reduction Approach
The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be a complex task due to the intricate fusion of the cyclopropyl and tetrahydroquinoxaline moieties.[1] A documented and effective method involves the selective reduction of a dione precursor, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.[1]
This transformation leverages the power of borane complexes to reduce both carbonyl groups while preserving the integrity of the cyclopropyl substituent.[1] The use of a borane-tetrahydrofuran (BMS) complex is particularly effective for this purpose.[1]
Experimental Protocol: Reduction of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
This protocol is based on the methodology described for the synthesis of the target compound.[1]
Step 1: Reactant Preparation
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In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione in anhydrous tetrahydrofuran (THF).
Step 2: Addition of Reducing Agent
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Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (1M in THF) to the stirred solution at room temperature.
Step 3: Reaction Conditions
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Heat the reaction mixture to 50°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 4: Quenching and Work-up
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After the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Step 5: Purification
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product using column chromatography on silica gel to yield 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (reported yield: 64%).[1]
Synthesis Workflow Diagram
Caption: Primary fragmentation pathway in mass spectrometry.
Chemical Reactivity and Derivatization Potential
The reactivity of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is characteristic of other tetrahydroquinoxaline derivatives and is influenced by both the heterocyclic core and the cyclopropyl substituent. [1]
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Substitution Reactions: The nitrogen atoms in the quinoxaline ring are nucleophilic and can be targets for substitution reactions, allowing for the introduction of a wide variety of functional groups. [1]This is a key feature for creating libraries of novel compounds for biological screening.
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Cyclization Reactions: The bicyclic nature of the molecule allows it to serve as a precursor in further cyclization reactions to build more complex, polycyclic structures. [1]* Reduction Reactions: The aromatic portion of the tetrahydroquinoxaline can undergo further reduction under specific conditions to yield different derivatives. [1] The presence of the cyclopropyl group can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity compared to analogues without this substituent. [1]
Potential Derivatization Pathways for Drug Discovery
Caption: Key sites for chemical modification and derivatization.
Applications in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. [5][6]1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline serves as an excellent starting point for the development of new therapeutic agents for several reasons:
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Chemical Scaffold: It provides a rigid and defined three-dimensional structure that can be systematically modified to optimize binding to specific biological targets like proteins or enzymes. [1]* Structural Modifications: Scientists can readily introduce diverse functional groups at multiple positions on the molecule to create libraries of analogues for structure-activity relationship (SAR) studies. [1]* Impact of the Cyclopropyl Group: As established in numerous drug development programs, the cyclopropyl moiety can significantly improve a compound's pharmacological profile. It can lock in a bioactive conformation, block sites of metabolism, and enhance binding affinity, ultimately leading to more potent and selective drugs. [3] Derivatives of related tetrahydroquinolines and tetrahydroisoquinolines have been investigated for a multitude of therapeutic applications, including as antitumor, antibacterial, antiviral, and anti-inflammatory agents. [7][8][9]This highlights the vast potential of the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline core in future drug discovery efforts.
Conclusion
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a molecule with significant potential, underpinned by its robust chemical properties. Its synthesis is achievable through targeted reduction, and its structure is well-defined by modern spectroscopic methods. The compound's true value lies in its utility as a versatile chemical building block. The combination of a privileged heterocyclic scaffold with the beneficial properties of a cyclopropyl substituent makes it a highly attractive starting point for the design and synthesis of next-generation therapeutics. As research continues, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery of novel bioactive molecules.
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